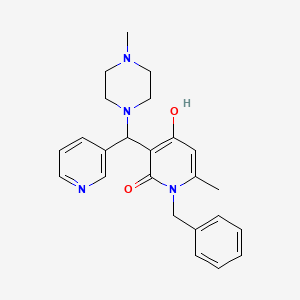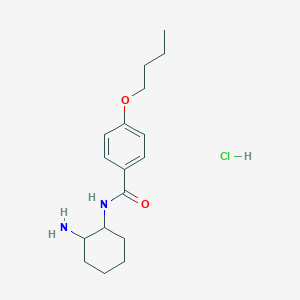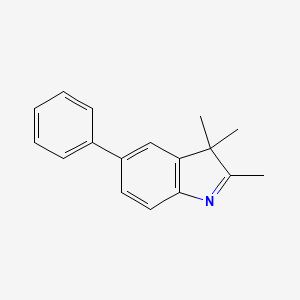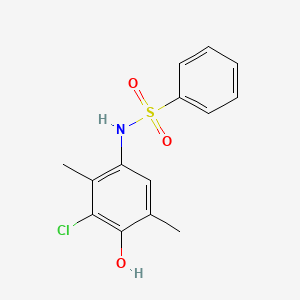
2,6-Dibromo-4-trifluoromethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-trifluoromethylphenol is a chemical compound with the molecular formula C7H3Br2F3O and a molecular weight of 319.9 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 2,6-Dibromo-4-trifluoromethylphenol is 1S/C7H3Br2F3O/c8-4-1-3 (7 (10,11)12)2-5 (9)6 (4)13/h1-2,13H . This indicates that the molecule consists of a phenol group with bromine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position .
Physical And Chemical Properties Analysis
2,6-Dibromo-4-trifluoromethylphenol has a molecular weight of 319.9 . It is a liquid in its physical form .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
- 2,6-Dibromo-4-trifluoromethylphenol is involved in complex chemical syntheses. A study reported a method for synthesizing 2,6-diformyl-4-trifluoromethylphenol, a related compound, indicating the chemical's utility in multi-stage synthesis processes (Leroy, Wakselman, Lacroix, & Kahn, 1988).
Environmental and Toxicological Studies
- While not directly about 2,6-Dibromo-4-trifluoromethylphenol, research on similar brominated phenols like 2,4,6-Tribromophenol has been conducted to understand their environmental concentrations and toxicology. These studies highlight the environmental presence and potential impact of such compounds (Koch & Sures, 2018).
Electrochemical Studies
- Electrochemical oxidation of compounds like 2,4,6-Tribromophenol, which is structurally similar to 2,6-Dibromo-4-trifluoromethylphenol, has been studied, offering insights into the electrochemical behavior of brominated phenols (Markova, Kučerová, Skopalová, & Barták, 2015).
Molecular Structure and Bonding
- Theoretical studies have been conducted on compounds like 2‐trifluoromethylphenol to understand intramolecular hydrogen bonding and molecular geometry. Such research provides foundational knowledge for understanding the structural behavior of related compounds (Kovács, Kolossváry, Csonka, & Hargittai, 1996).
Applications in Sensing Technologies
- The development of sensors for detecting brominated phenols, such as 2,4,6-Tribromophenol, using molecular imprinting technology, shows the potential application of 2,6-Dibromo-4-trifluoromethylphenol in similar sensing technologies (Ma, Wu, Huang, Wu, Xiang, & Chen, 2015).
Biodegradation Studies
- Studies on the biodegradation of similar compounds, such as 2,6-dibromo-4-nitrophenol, by specific bacterial strains provide insights into the environmental breakdown and potential bioremediation strategies for brominated phenols (Min, Chen, & Hu, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,6-dibromo-4-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMNQLAXBXXIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-3-(bromomethyl)-6-(4-chlorophenyl)-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium bromide](/img/structure/B2627978.png)

![methyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2627981.png)


![(R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate](/img/structure/B2627985.png)

![N-(5-(2-methoxynicotinoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2627989.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2627990.png)


